[1,2,5]Thiadiazolo[3,4-d]pyridazine
Overview
Description
[1,2,5]Thiadiazolo[3,4-d]pyridazine is a heterocyclic compound that has garnered significant interest in recent years due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]thiadiazolo[3,4-d]pyridazine typically involves the use of diaminomaleonitrile as a starting material. One efficient method for preparing this compound is through the reaction of diaminomaleonitrile with sulfur monochloride, followed by cyclization to form the desired heterocyclic structure . Another approach involves the use of 4,7-dibromothis compound, which can be synthesized from diaminomaleonitrile and subsequently undergoes nucleophilic aromatic substitution reactions to introduce various functional groups .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production. The use of commercially available starting materials and well-established reaction conditions makes the industrial synthesis of this compound feasible.
Chemical Reactions Analysis
Types of Reactions: [1,2,5]Thiadiazolo[3,4-d]pyridazine undergoes a variety of chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction. The presence of electron-deficient nitrogen and sulfur atoms in the ring system makes it particularly susceptible to nucleophilic attack .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific nucleophile used. For example, the reaction with amines can lead to the formation of substituted pyridazines, while reactions with thiols can produce bis-thio derivatives .
Scientific Research Applications
In materials science, it has been used as an internal acceptor in dye-sensitized solar cells (DSSCs), where it helps improve the efficiency of light absorption and electron transfer . In medicinal chemistry, derivatives of this compound have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell membranes . Additionally, its unique electronic properties make it a valuable building block for the design of organic semiconductors and electrochromic materials .
Mechanism of Action
The mechanism of action of [1,2,5]thiadiazolo[3,4-d]pyridazine in its various applications is largely dependent on its ability to act as an electron acceptor. In DSSCs, for example, the compound facilitates the transfer of electrons from the photoexcited dye to the conduction band of the semiconductor, thereby enhancing the overall efficiency of the solar cell . In antimicrobial applications, the compound’s ability to interact with and disrupt bacterial cell membranes is believed to be a key factor in its effectiveness .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to [1,2,5]thiadiazolo[3,4-d]pyridazine include other sulfur-nitrogen heterocycles such as [1,2,5]thiadiazole and [1,3,4]thiadiazole . These compounds share structural similarities but differ in the arrangement of their nitrogen and sulfur atoms, which can lead to variations in their chemical reactivity and applications.
Uniqueness: What sets this compound apart from its analogs is its unique fused ring system, which imparts distinct electronic properties and makes it particularly suitable for applications in organic electronics and photovoltaics . Its ability to undergo a wide range of chemical modifications also enhances its versatility as a building block for the synthesis of novel functional materials .
Properties
IUPAC Name |
[1,2,5]thiadiazolo[3,4-d]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4S/c1-3-4(2-6-5-1)8-9-7-3/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDPEOAFHLPTCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CC2=NSN=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550819 | |
Record name | [1,2,5]Thiadiazolo[3,4-d]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273-14-3 | |
Record name | [1,2,5]Thiadiazolo[3,4-d]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=273-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,2,5]Thiadiazolo[3,4-d]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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